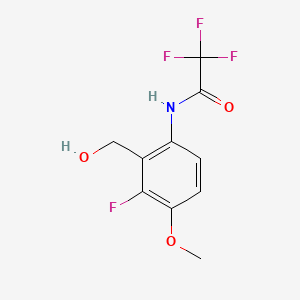

2,2,2-Trifluoro-N-(3-fluoro-2-(hydroxymethyl)-4-methoxyphenyl)acetamide

Description

This compound is a fluorinated acetamide derivative characterized by a trifluoroacetyl group attached to an aromatic ring substituted with 3-fluoro, 4-methoxy, and 2-hydroxymethyl moieties.

Properties

Molecular Formula |

C10H9F4NO3 |

|---|---|

Molecular Weight |

267.18 g/mol |

IUPAC Name |

2,2,2-trifluoro-N-[3-fluoro-2-(hydroxymethyl)-4-methoxyphenyl]acetamide |

InChI |

InChI=1S/C10H9F4NO3/c1-18-7-3-2-6(5(4-16)8(7)11)15-9(17)10(12,13)14/h2-3,16H,4H2,1H3,(H,15,17) |

InChI Key |

JTCHWONGSOZSDZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)NC(=O)C(F)(F)F)CO)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2,2,2-Trifluoro-N-(3-fluoro-2-(hydroxymethyl)-4-methoxyphenyl)acetamide

General Synthetic Strategy

The synthesis of this compound primarily involves the formation of an amide bond between a trifluoroacetyl moiety and a suitably functionalized fluoro-substituted aromatic amine. The key steps include:

- Preparation of the aromatic amine precursor functionalized with fluoro, hydroxymethyl, and methoxy substituents.

- Activation or direct use of trifluoroacetic acid derivatives (such as trifluoroacetic anhydride or trifluoroacetyl chloride) to introduce the trifluoroacetamide group.

- Amide bond formation under controlled conditions using coupling agents or direct acylation.

Specific Methods from Literature

Amide Formation via Trifluoroacetic Anhydride (TFAA)

A widely employed method for synthesizing trifluoroacetamides involves reacting the aromatic amine with trifluoroacetic anhydride under mild heating conditions (~60 °C). This method benefits from:

- High selectivity for amide bond formation.

- Avoidance of additional coupling reagents.

- Moderate reaction times (several hours).

For example, in related fluorinated amide syntheses, 2-amino-substituted aromatic compounds were treated with TFAA at 60 °C to afford the corresponding trifluoroacetamides in good yields.

Use of Carbodiimide Coupling Agents (EDC, HATU)

Alternative approaches employ carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of bases like N,N-diisopropylethylamine (DIPEA). This method is particularly useful when the trifluoroacetyl component is introduced via trifluoroacetic acid or its derivatives rather than anhydride or chloride.

- The amide bond is formed by activating the carboxylic acid group of trifluoroacetic acid derivatives.

- Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

- Reaction times vary from several hours to overnight stirring at room temperature or mild heating.

Direct Acylation Using Trifluoroacetyl Chloride

Trifluoroacetyl chloride can also be used for direct acylation of the aromatic amine. This method involves:

- Addition of trifluoroacetyl chloride to the amine in the presence of a base (e.g., NaOH or triethylamine) to neutralize the formed hydrochloric acid.

- The reaction is typically conducted at low to ambient temperatures to control reactivity.

- This method provides a straightforward route but requires careful handling of the acid chloride reagent.

Microwave-Assisted Synthesis

Microwave irradiation has been applied to accelerate the synthesis of trifluoroacetamides, offering:

- Reduced reaction times (minutes instead of hours).

- Enhanced yields and purity.

- Conditions involve sealed vessels under controlled temperature and pressure (e.g., 100 °C, 17.2 bar).

For example, N-(4-acetylphenyl)-2,2,2-trifluoroacetamide was brominated using N-bromosuccinimide (NBS) under microwave irradiation to afford intermediates rapidly, suggesting microwave methods could be adapted for trifluoroacetamide formation.

Preparation of the Aromatic Amine Precursor

The aromatic amine bearing the 3-fluoro, 2-(hydroxymethyl), and 4-methoxy substituents is synthesized through multi-step aromatic substitution and functional group transformations:

- Introduction of the fluorine atom via electrophilic fluorination or nucleophilic aromatic substitution.

- Hydroxymethylation of the aromatic ring, often via hydroxymethylation of a corresponding aldehyde or via reduction of a formyl group.

- Methoxylation typically involves methylation of phenolic hydroxyl groups using methyl iodide or dimethyl sulfate.

While specific literature on this exact precursor is limited, analogous syntheses of substituted fluorophenyl amines are well documented and can be adapted.

Data Table: Summary of Preparation Methods

| Method | Reagents/Conditions | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|---|

| Trifluoroacetic Anhydride | Aromatic amine + TFAA, 60 °C, several hours | Simple, direct acylation | Requires anhydride handling | 70–90 |

| Carbodiimide Coupling (EDC/HATU) | Aromatic amine + TFA derivatives + EDC/HATU + base, RT to mild heat | Mild conditions, versatile | Requires coupling reagents | 60–85 |

| Trifluoroacetyl Chloride | Aromatic amine + CF3COCl + base, low temp | Direct, fast reaction | Acid chloride handling, side reactions possible | 65–80 |

| Microwave-Assisted Synthesis | Aromatic amine + TFA derivatives, microwave irradiation (100 °C, 20 min) | Rapid, efficient | Requires microwave reactor | 75–95 |

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-(3-fluoro-2-(hydroxymethyl)-4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to modify the functional groups, such as converting the nitro group to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the aromatic ring.

Scientific Research Applications

2,2,2-Trifluoro-N-(3-fluoro-2-(hydroxymethyl)-4-methoxyphenyl)acetamide has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

Biology: Its unique structure allows for the study of fluorine’s effects on biological systems, including enzyme interactions and metabolic pathways.

Medicine: The compound’s potential therapeutic properties are explored in drug discovery and development, particularly for targeting specific enzymes or receptors.

Industry: It is used in the production of advanced materials, such as fluorinated polymers and coatings, due to its chemical stability and unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-N-(3-fluoro-2-(hydroxymethyl)-4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl and fluoro groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their differentiating features are summarized below:

Physicochemical Properties

- Lipophilicity : Fluorine atoms increase logP values, enhancing membrane permeability. The target compound’s 3-fluoro and 4-methoxy groups balance polarity and lipophilicity compared to analogs with bulkier substituents (e.g., trifluoromethyl in ).

- Molecular Weight : Ranges from 195.06 (simpler analogs ) to 345.06 (iodine-containing analog ), with the target compound at 272.17 g/mol.

Biological Activity

2,2,2-Trifluoro-N-(3-fluoro-2-(hydroxymethyl)-4-methoxyphenyl)acetamide is a fluorinated organic compound with significant potential in various scientific fields, particularly in medicinal chemistry. Its unique structural features, including trifluoromethyl and fluoro groups, enhance its interactions with biological systems, making it a subject of interest for researchers exploring its biological activity and therapeutic applications.

The compound's molecular formula is , with a molecular weight of 267.18 g/mol. The presence of multiple fluorine atoms contributes to its chemical stability and lipophilicity, which can influence its absorption and distribution in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C10H9F4NO3 |

| Molecular Weight | 267.18 g/mol |

| IUPAC Name | 2,2,2-trifluoro-N-[3-fluoro-2-(hydroxymethyl)-4-methoxyphenyl]acetamide |

| InChI | InChI=1S/C10H9F4NO3/c1-18-7-3-2-6(5(4-16)8(7)11)15-9(17)10(12,13)14/h2-3,16H,4H2,1H3,(H,15,17) |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The trifluoromethyl and fluoro groups enhance binding affinity to various enzymes and receptors. This interaction can modulate metabolic pathways and influence cellular responses.

Potential Targets

- Enzymes : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic processes.

- Receptors : Its structure suggests potential activity against certain receptors that mediate physiological responses.

Biological Activity

Research indicates that this compound exhibits notable biological activities:

Case Studies

Several studies have investigated the biological effects of fluorinated compounds similar to this compound:

- Study on Anticancer Efficacy :

- Fluorinated Compounds in Drug Discovery :

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2,2-Trifluoro-N-(3-fluoro-2-(hydroxymethyl)-4-methoxyphenyl)acetamide?

- Methodology :

- Stepwise Synthesis : Begin with halogenated aniline precursors (e.g., 3-fluoro-4-methoxyaniline) and react with trifluoroacetyl chloride in dichloromethane under controlled temperatures (273 K) to form the acetamide backbone. Triethylamine is often used as a base to neutralize HCl byproducts .

- Hydroxymethyl Incorporation : Introduce the hydroxymethyl group via reductive amination or substitution reactions. For example, formaldehyde derivatives can be added under basic conditions, followed by purification via column chromatography .

- Yield Optimization : Monitor reaction progress using TLC and adjust solvent systems (e.g., toluene for slow evaporation to grow single crystals) to improve purity and yield .

Q. How can the molecular structure and crystallinity of this compound be characterized?

- Methodology :

- X-ray Crystallography : Resolve dihedral angles between the acetamide group and aromatic rings to confirm spatial arrangement. For example, in related acetamides, dihedral angles between the acetamide group and substituted benzene rings range from 10.8° to 85.8°, influencing intermolecular interactions .

- Spectroscopic Analysis : Use H/C NMR to verify substituent positions (e.g., trifluoromethyl protons at δ 3.8–4.2 ppm) and IR spectroscopy to identify key functional groups (e.g., C=O stretches at ~1680 cm) .

Advanced Research Questions

Q. How can computational models predict the reactivity or bioactivity of this compound?

- Methodology :

- Quantum Chemical Calculations : Employ density functional theory (DFT) to calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic sites. For instance, the trifluoromethyl group’s electron-withdrawing effect may enhance hydrogen bonding with target proteins .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock. Align the hydroxymethyl group with catalytic residues to assess binding affinity .

Q. What strategies resolve contradictions in bioactivity data across different assays?

- Methodology :

- Assay Cross-Validation : Compare results from enzyme inhibition (e.g., IC values) with cell-based assays (e.g., cytotoxicity in HEK293 cells). Discrepancies may arise from solubility issues or off-target effects .

- Purity Verification : Use HPLC-MS to confirm compound integrity (>95% purity). Impurities from incomplete trifluoroacetylation can skew bioactivity results .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

- Methodology :

- Substituent Modification : Replace the methoxy group with ethoxy or halogenated variants to assess steric/electronic effects. For example, shows ethoxy substitution in pyridopyrimidine derivatives enhances metabolic stability .

- Bioisosteric Replacement : Substitute the hydroxymethyl group with a sulfonamide moiety to evaluate hydrogen bonding efficiency while maintaining solubility .

Data Analysis and Experimental Design

Q. What experimental controls are critical for ensuring reproducibility in synthesis?

- Methodology :

- Temperature Control : Maintain reactions at 273 K to prevent side reactions (e.g., over-acylation) .

- Inert Atmosphere : Use nitrogen or argon to protect moisture-sensitive intermediates like trifluoroacetyl chloride .

Q. How can hydrogen bonding networks influence crystallization and stability?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.